iron(2+);diphosphate;octahydrate

Vue d'ensemble

Description

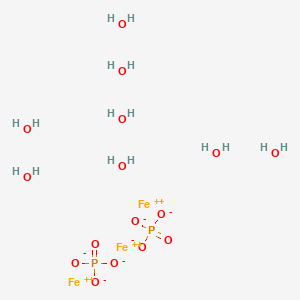

It is practically insoluble in water and is used for industrial and scientific research purposes. The compound has the chemical formula Fe₃(PO₄)₂·8H₂O and is known for its applications in various fields due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

iron(2+);diphosphate;octahydrate can be synthesized by reacting ferrous hydroxide with phosphoric acid. The reaction typically involves mixing aqueous solutions of ferrous hydroxide and phosphoric acid under controlled conditions to produce the hydrated iron(2+) phosphate .

Industrial Production Methods

In industrial settings, the production of phosphoric acid, iron(2+) salt (2:3), octahydrate involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure the formation of the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

iron(2+);diphosphate;octahydrate undergoes various chemical reactions, including:

Oxidation: The iron(2+) ions in the compound can be oxidized to iron(3+) ions under suitable conditions.

Reduction: The compound can also undergo reduction reactions where iron(3+) ions are reduced back to iron(2+) ions.

Substitution: The phosphate ions in the compound can be substituted with other anions in certain chemical environments.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can result in the formation of iron(3+) phosphate, while reduction can yield iron(2+) phosphate.

Applications De Recherche Scientifique

Materials Science

Iron(II) diphosphate octahydrate is utilized in materials science for its unique structural properties and potential as a precursor in the synthesis of advanced materials.

- Synthesis of Nanomaterials : The compound serves as a precursor for the synthesis of iron-based nanomaterials. Its thermal decomposition can yield iron oxide nanoparticles, which are important for various applications including catalysis and magnetic materials .

- Battery Technology : In the field of energy storage, iron(II) diphosphate is being investigated as a cathode material for lithium-ion batteries. Its structural stability and electrochemical properties make it a candidate for improving battery performance .

Biomedical Applications

Iron(II) diphosphate octahydrate has notable applications in biomedicine, particularly in drug delivery systems and as a contrast agent in imaging techniques.

- Drug Delivery Systems : The compound's ability to encapsulate drugs enhances their bioavailability and therapeutic efficacy. Research indicates that iron phosphate-based carriers can improve the delivery of anticancer drugs by facilitating targeted release .

- Magnetic Resonance Imaging (MRI) : Due to its magnetic properties, iron(II) diphosphate octahydrate is being explored as a contrast agent for MRI. Its biocompatibility and ability to enhance imaging contrast are critical for developing safer imaging techniques .

Environmental Applications

The environmental applications of iron(II) diphosphate octahydrate are primarily focused on water treatment and soil remediation.

- Water Treatment : The compound has shown promise in removing heavy metals from wastewater. Its ability to adsorb contaminants makes it an effective agent in purifying industrial effluents .

- Soil Remediation : Iron(II) diphosphate can be used to stabilize heavy metals in contaminated soils. By immobilizing these metals, it reduces their bioavailability and toxicity, thereby aiding in environmental cleanup efforts .

Case Study 1: Synthesis of Iron Oxide Nanoparticles

A study demonstrated the use of iron(II) diphosphate octahydrate as a precursor for synthesizing iron oxide nanoparticles via thermal decomposition. The resulting nanoparticles exhibited enhanced magnetic properties suitable for biomedical applications such as targeted drug delivery.

Case Study 2: Heavy Metal Adsorption

Research conducted on the adsorption capabilities of iron(II) diphosphate octahydrate revealed its effectiveness in removing lead and cadmium ions from aqueous solutions. The study highlighted its potential application in treating industrial wastewater.

Mécanisme D'action

The mechanism by which phosphoric acid, iron(2+) salt (2:3), octahydrate exerts its effects involves the interaction of iron(2+) ions with various molecular targets. In biological systems, the iron(2+) ions can participate in redox reactions, influencing cellular processes and metabolic pathways. The phosphate ions can also play a role in biochemical reactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Iron(III) phosphate: Another iron salt of phosphoric acid, but with iron in the +3 oxidation state.

Ferrous sulfate: A common iron supplement with different chemical properties and applications.

Ferric chloride: An iron(3+) compound used in water treatment and as a coagulant.

Uniqueness

iron(2+);diphosphate;octahydrate is unique due to its specific combination of iron(2+) and phosphate ions, which gives it distinct chemical and physical properties. Its octahydrate form also contributes to its stability and solubility characteristics, making it suitable for various specialized applications .

Activité Biologique

Iron(2+);diphosphate;octahydrate, also known as ferrous diphosphate octahydrate, is an inorganic compound with significant biological relevance, particularly in the contexts of iron metabolism and phosphate biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its involvement in various metabolic pathways.

This compound plays a crucial role in biochemical reactions, particularly those related to iron and phosphate metabolism. The compound can act as a cofactor for enzymes involved in phosphate transfer reactions, which are essential for energy production and metabolic processes. Its iron component participates in redox reactions, facilitating electron transfer processes critical for various cellular functions .

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | |

| Solubility | Soluble in water |

| Role in Metabolism | Cofactor for enzymes; involved in redox reactions |

| Interaction with Biomolecules | Binds to proteins and enzymes, influencing their activity |

Cellular Effects

The compound significantly impacts various cell types and processes. It can modulate cell function by affecting signaling pathways, gene expression, and cellular metabolism. For instance, iron ions can regulate gene expression by acting as cofactors for transcription factors. Moreover, the compound influences cellular metabolism through phosphate transfer reactions, which are vital for ATP production and other metabolic activities .

Case Study: Gene Regulation by Iron(2+) Ions

A study demonstrated that iron ions from this compound could enhance the expression of specific genes involved in oxidative stress response in human cells. This suggests that the compound may play a role in cellular defense mechanisms against oxidative damage .

Molecular Mechanism

The molecular interactions of this compound at the atomic level are complex. The compound can bind to various biomolecules such as enzymes and proteins, affecting their activity. It may inhibit or activate enzymes by binding to active or allosteric sites, thereby altering their functional states. Additionally, it can interact with transcription factors to modulate gene expression .

Table 2: Molecular Interactions of this compound

| Interaction Type | Description |

|---|---|

| Enzyme Activation | Binds to active sites of enzymes |

| Gene Expression | Interacts with transcription factors |

| Protein Binding | Modulates the structure and function of proteins |

Metabolic Pathways

This compound is integral to several metabolic pathways related to iron and phosphate metabolism. It interacts with key enzymes and cofactors within these pathways, influencing metabolic fluxes and metabolite levels. For example, it participates in phosphate transfer reactions essential for ATP synthesis and other energy-related processes .

Major Pathways Involving this compound

- Phosphate Metabolism: Essential for ATP production.

- Iron Metabolism: Involved in redox reactions that facilitate electron transport.

- Cell Signaling: Modulates pathways related to stress responses.

Scientific Research Applications

The compound has diverse applications across scientific disciplines:

- Biochemistry: Used in studies investigating iron metabolism and phosphate biochemistry.

- Materials Science: Investigated as a potential precursor for electrode materials due to its unique properties during crystallization processes .

- Clinical Research: Explored for its role in managing iron overload conditions in patients receiving chronic transfusions .

Propriétés

IUPAC Name |

iron(2+);diphosphate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAMSPPOALICQN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3H16O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143096 | |

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10028-23-6 | |

| Record name | Ferrous phosphate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.